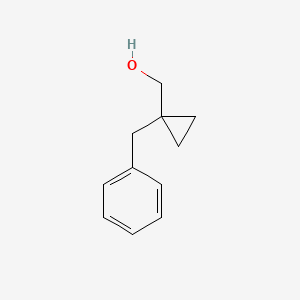

(1-苄基环丙基)甲醇

描述

科学研究应用

有机合成

包括“(1-苄基环丙基)甲醇”在内的醇类在有机合成中至关重要 . 它们是合成无数复杂分子和材料的必不可少的构件 .

药物应用

醇类广泛应用于制药行业 . 它们可用作溶剂、防腐剂以及合成各种药物。虽然“(1-苄基环丙基)甲醇”在该领域中的具体应用可能需要进一步研究,但其潜力不容忽视。

材料科学

在材料科学领域,醇类发挥着重要作用 . 它们用于生产聚合物、树脂和塑料。“(1-苄基环丙基)甲醇”有可能用于类似的应用。

工业过程

醇类用于许多工业过程中 . 它们可用作溶剂、燃料以及生产洗涤剂和化妆品。“(1-苄基环丙基)甲醇”有可能用于这些领域。

绿色化学

甲醇因其低成本、丰富度和生物降解性而成为有机合成中重要的C1来源 . 因此,利用甲醇作为C1来源合成高附加值化合物至关重要 . “(1-苄基环丙基)甲醇”有可能在这种情况下使用。

电化学和光化学反应

最近,利用甲醇作为可持续来源的各种电化学和光化学反应取得了进展 . “(1-苄基环丙基)甲醇”作为甲醇的衍生物,有可能在类似的应用中使用。

安全和危害

未来方向

Methanol, in general, has a promising future due to its versatility in use. It’s at the trailhead of seemingly unending value pathways. There’s a need to reinvest in conventional methanol to support demand growth long term. The next plants will be more efficient, and current assets will be revamped to lower carbon intensity .

属性

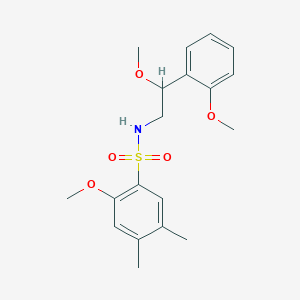

IUPAC Name |

(1-benzylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXMBZFFPAJMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2579082.png)

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)

![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)